8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline
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Overview
Description
The compound “AC1LFGWU” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “AC1LFGWU” involves several steps, starting with the selection of appropriate starting materials. The synthetic route typically includes:
Formation of the Core Structure: This step involves the reaction of a metal with an organic halide, leading to the formation of the core structure of the compound.
Metal Displacement: In this step, one metal atom is replaced by another, which is higher in the electrochemical series.
Hydrometallation: The addition of a metal hydride to an alkene, resulting in the formation of an alkylmetal compound.
Industrial Production Methods
Industrial production of “AC1LFGWU” often involves large-scale preparative liquid chromatography to isolate and purify the compound . This method ensures high purity and yield, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
“AC1LFGWU” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
“AC1LFGWU” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of “AC1LFGWU” involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.
Properties
IUPAC Name |
8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-16-7-14-15-12(16)20-10-5-4-9(17(18)19)8-3-2-6-13-11(8)10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYCZXRLBFQOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197054 |
Source
|
Record name | 8-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345991-02-8 |
Source
|
Record name | 8-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345991-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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